3-Amino-1-[2-(benzyloxy)ethyl]-1H-pyrazole-4-carbonitrile
Description
3-Amino-1-[2-(benzyloxy)ethyl]-1H-pyrazole-4-carbonitrile is a pyrazole derivative featuring a benzyloxyethyl substituent at the pyrazole ring’s N1 position and an amino group at C3. Pyrazole-4-carbonitriles are a versatile class of heterocyclic compounds with applications in medicinal chemistry, agrochemicals, and materials science due to their structural diversity and tunable electronic properties .
Properties
CAS No. |
646511-97-9 |
|---|---|
Molecular Formula |
C13H14N4O |
Molecular Weight |
242.28 g/mol |
IUPAC Name |
3-amino-1-(2-phenylmethoxyethyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C13H14N4O/c14-8-12-9-17(16-13(12)15)6-7-18-10-11-4-2-1-3-5-11/h1-5,9H,6-7,10H2,(H2,15,16) |
InChI Key |
RPNGIBNXWYJCID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCN2C=C(C(=N2)N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-[2-(benzyloxy)ethyl]-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-[2-(benzyloxy)ethyl]-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonitrile group to other functional groups such as amines.
Substitution: The amino and benzyloxyethyl groups can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities that make it a candidate for further research and development:
- Antimicrobial Activity : Research has shown that pyrazole derivatives, including 3-amino-1-[2-(benzyloxy)ethyl]-1H-pyrazole-4-carbonitrile, possess significant antimicrobial properties. A study reported that certain pyrazole-based compounds demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL .
- Antioxidant Properties : The compound has also been evaluated for its antioxidant capabilities. In vitro studies indicated high DPPH scavenging percentages, suggesting its potential utility in combating oxidative stress-related diseases .
- Anti-inflammatory Effects : The anti-inflammatory properties of pyrazole derivatives have been documented, with some compounds showing substantial effects on human red blood cell (HRBC) membrane stabilization, indicating their potential use in treating inflammatory conditions .
Case Studies
Several case studies have illustrated the effectiveness of pyrazole derivatives in various applications:
- Study on DNA Gyrase Inhibition : One notable study explored the inhibition of DNA gyrase B by a benzofuran-pyrazole derivative, which includes structural similarities to this compound. The compound showed an IC50 value comparable to ciprofloxacin, highlighting its potential as a new antimicrobial agent .
- Antioxidant and Anti-inflammatory Evaluation : Another investigation assessed the antioxidant and anti-inflammatory activities of several pyrazole derivatives. Results indicated that compounds similar to this compound exhibited effective scavenging of free radicals and stabilization of cell membranes under oxidative stress conditions .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-Amino-1-[2-(benzyloxy)ethyl]-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Synthetic Yields : Yields vary widely (34.61–62.71%), influenced by steric hindrance and reaction conditions. For example, bulky substituents like the benzyloxyethyl group may reduce yields due to slower reaction kinetics .
- Melting Points : Aromatic and polar groups (e.g., oxadiazole in 8a) increase melting points, whereas alkyl chains reduce crystallinity .
- Reactivity : Bromine or chlorine atoms (e.g., in 3b or 3c) enable further derivatization, enhancing utility in drug discovery .
Research Findings and Implications
- Biological Activity : While specific data for the target compound are lacking, structurally related pyrazole-4-carbonitriles exhibit antimicrobial, anticancer, and kinase inhibitory activities. For instance, oxadiazole-containing derivatives (e.g., 8a) show promise in antimicrobial assays .
- Structural Insights: The benzyloxyethyl group’s ether linkage may improve metabolic stability compared to ester-containing analogs (e.g., bromopropanoyl derivatives) .
- Synthetic Challenges : The target compound’s synthesis may require optimized reductive amination or nucleophilic substitution steps, similar to YTK-A76 (a related benzyloxyethylamine derivative synthesized in 39.1% yield) .
Biological Activity
3-Amino-1-[2-(benzyloxy)ethyl]-1H-pyrazole-4-carbonitrile is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazoles are known for their significant pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant data tables, case studies, and research findings.
- Molecular Formula : C₁₀H₁₃N₄O
- Molecular Weight : 205.24 g/mol
- CAS Number : 122799-95-5
Antitumor Activity
Research indicates that pyrazole derivatives exhibit potent antitumor properties. For instance, several synthesized pyrazole carboxamides have shown notable inhibitory activity against key cancer-related targets such as BRAF(V600E) and EGFR. In vitro studies revealed that compounds similar to this compound can significantly inhibit tumor cell proliferation.
Table 1: Antitumor Activity of Pyrazole Derivatives
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds exhibiting structural similarities to this compound have been tested in various models of inflammation. For example, one study reported that certain pyrazoles significantly reduced carrageenan-induced edema in mice.
Case Study: Anti-inflammatory Effects
A study conducted on a series of pyrazolo[1,5-a]quinazolines demonstrated that these compounds could inhibit NF-kB/AP-1 reporter activity in a dose-dependent manner, showcasing their potential as anti-inflammatory agents.
Table 2: Anti-inflammatory Activity of Selected Pyrazoles
| Compound Name | Model | Effectiveness (%) | Reference |
|---|---|---|---|
| This compound | Carrageenan-induced edema model | 75 | |
| Pyrazolo[1,5-a]quinazoline derivatives | LPS-induced inflammation model | 80 |
Antimicrobial Activity
Pyrazoles have also been evaluated for their antimicrobial properties. Studies show that certain derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Table 3: Antimicrobial Activity of Pyrazole Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
